molecular formula C10H11IO2 B1418360 Ethyl 2-iodo-5-methylbenzoate CAS No. 933585-44-5

Ethyl 2-iodo-5-methylbenzoate

Cat. No.: B1418360
CAS No.: 933585-44-5
M. Wt: 290.1 g/mol
InChI Key: SVWOPCVCIDLBEY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 2-iodo-5-methylbenzoate is a versatile compound with various applications. It is commonly used in the synthesis of salvianolic acid, uridine, and potassium channel modulators . Therefore, its primary targets can be considered to be the enzymes and receptors involved in these biochemical pathways.

Mode of Action

Given its use in the synthesis of salvianolic acid, uridine, and potassium channel modulators, it can be inferred that it interacts with its targets to facilitate these biochemical reactions .

Biochemical Pathways

This compound is involved in the synthesis of salvianolic acid, uridine, and potassium channel modulators . Salvianolic acid is a bioactive compound found in the herb Salvia miltiorrhiza, known for its antioxidant and anti-inflammatory properties. Uridine is a nucleoside that plays a crucial role in various physiological processes, including the regulation of gene expression. Potassium channel modulators are involved in regulating the flow of potassium ions across cell membranes, which is critical for maintaining cellular function.

Pharmacokinetics

Its metabolism and excretion would depend on the specific biochemical pathways it is involved in .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it is involved in. For instance, in the synthesis of salvianolic acid, it could contribute to the antioxidant and anti-inflammatory effects of this compound. In the synthesis of uridine, it could influence gene expression and other physiological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of its environment, the presence of other molecules, and specific conditions within the body or in a laboratory setting .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-iodo-5-methylbenzoate can be synthesized through several methods. One common approach involves the iodination of ethyl 5-methylbenzoate using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are conducted in controlled environments to maintain the quality and consistency of the compound.

Properties

IUPAC Name

ethyl 2-iodo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWOPCVCIDLBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657013
Record name Ethyl 2-iodo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933585-44-5
Record name Ethyl 2-iodo-5-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933585-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-iodo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-iodo-5-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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